3-(4-fluorophenyl)-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide
Description
This compound is a pyrazole-carboxamide derivative characterized by a 4-fluorophenyl group at position 3 of the pyrazole ring and a methyl group at position 1. The carboxamide moiety is substituted with a 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl chain, introducing both fluorine-rich and heterocyclic elements. Such structural features are common in medicinal chemistry for optimizing pharmacokinetic properties (e.g., metabolic stability, lipophilicity) and target binding affinity .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4N5O/c1-25-14(10-13(23-25)11-2-4-12(18)5-3-11)16(27)22-7-9-26-8-6-15(24-26)17(19,20)21/h2-6,8,10H,7,9H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOVZDWTCQPLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 1,3-diketones with arylhydrazines to form pyrazoles . The reaction conditions often include the use of catalysts such as transition metals or photoredox reactions to enhance the efficiency and selectivity of the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
3-(4-fluorophenyl)-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares the target compound with structurally related pyrazole-carboxamide derivatives:
Key Observations:
Trifluoromethyl Role : The trifluoromethyl group in the target compound’s ethyl-linked pyrazole side chain may enhance binding to hydrophobic pockets in enzyme targets (e.g., Factor Xa), as seen in razaxaban . Its absence in simpler analogs (e.g., ) likely reduces potency.
Fluorophenyl vs.
Side Chain Complexity : The ethyl-linked trifluoromethyl-pyrazole chain in the target compound provides conformational flexibility, unlike rigid tetrazolylmethyl () or benzisoxazole () substituents in other analogs.
Research Implications and Gaps
- Activity Data Needed: Direct enzymatic or cellular assay results for the target compound are absent in the evidence.
- Toxicity Profile : Fluorinated pyrazoles generally exhibit low acute toxicity, but chronic effects of the ethyl-linked trifluoromethyl-pyrazole chain remain unstudied.
Biological Activity
3-(4-fluorophenyl)-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of pyrazole derivatives, including the target compound, typically involves multi-step reactions that can vary based on the substituents on the pyrazole ring. A common method includes:
- Formation of Pyrazole Ring : The initial step often involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Substitution Reactions : Subsequent reactions introduce various functional groups, such as trifluoromethyl and fluoro groups, which are crucial for enhancing biological activity.
- Final Modifications : The final steps may involve acylation or alkylation to achieve the desired carboxamide structure.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance:
- In Vivo Studies : Compounds similar to this compound have shown promising results in carrageenan-induced paw edema models. In these studies, certain derivatives achieved up to 78% inhibition of inflammation compared to standard drugs like ibuprofen .
- Mechanism of Action : The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, related compounds demonstrated up to 93% inhibition of IL-6 at specific concentrations .
Anticancer Potential
The compound's structure suggests potential anticancer properties:
- Cytotoxicity Assays : Preliminary studies have indicated that similar pyrazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds with trifluoromethyl substitutions were observed to inhibit cell proliferation significantly .
- Targeting Specific Pathways : The mechanism may involve the modulation of key signaling pathways associated with cancer progression, such as NF-kB and MAPK pathways .
Case Studies
Several studies have explored the biological activities of related pyrazoles:
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Selvam et al. (2014) | 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(arylureido)phenyl)-4,5-dihydropyrazoles | Anti-inflammatory | Up to 85% TNF-α inhibition at 10 µM |
| Nagarapu et al. (2017) | 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole derivatives | Anti-inflammatory | Derivatives showed >75% efficacy at 3 h |
| Burguete et al. (2018) | 1-acetyl-3,5-diphenyl-pyrazole derivatives | Antimicrobial & Anti-tubercular | Significant inhibition against MTB strain |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-fluorophenyl)-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide?
- Methodology : Synthesis typically involves multi-step protocols. For example:
- Step 1 : Condensation of fluorophenyl precursors with pyrazole intermediates under reflux in DMF or THF .
- Step 2 : Alkylation of the pyrazole nitrogen using methyl iodide, followed by coupling with a trifluoromethyl-substituted ethylamine via carbodiimide-mediated amidation .
- Key Reagents : Ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine derivatives are common starting materials for pyrazole cores .
- Optimization : Reaction yields (60–85%) depend on temperature control (70–100°C) and stoichiometric ratios of aryl halides to pyrazole intermediates .
Q. Which analytical techniques are critical for characterizing this compound?
- Spectroscopy :
- 1H/13C NMR : Assign peaks for fluorophenyl (δ 7.2–7.8 ppm), trifluoromethyl (δ -60 to -65 ppm for 19F NMR), and carboxamide protons (δ 8.1–8.5 ppm) .
- HPLC : Purity >95% confirmed via reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .
- Crystallography : Single-crystal X-ray diffraction resolves steric effects of the trifluoromethyl group and confirms planar pyrazole geometry (bond angles: 105–110°) .
Q. What are the primary challenges in handling this compound during experiments?
- Solubility : Limited aqueous solubility (<1 mg/mL in water) necessitates DMSO or DMF as solvents for biological assays .
- Stability : Hydrolytic degradation of the carboxamide group occurs under basic conditions (pH > 9). Store at -20°C in inert atmospheres .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
- Substituent Variation :
- Replace the 4-fluorophenyl group with chloro- or methoxyphenyl analogs to assess electronic effects on target binding .
- Modify the trifluoromethyl group to difluoromethyl or methylsulfonyl to evaluate hydrophobic interactions .
- Biological Assays :
- Enzyme inhibition assays (e.g., kinase or protease panels) with IC50 determination .
- Molecular docking (AutoDock Vina) to predict binding poses in active sites (e.g., mGluR5 or kinase domains) .
Q. How can computational methods address contradictions in reported biological data?
- Case Study : If conflicting IC50 values arise for kinase inhibition:
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to identify conformational flexibility or binding site water networks .
- Free Energy Perturbation (FEP) : Quantify energy differences between substituents (e.g., trifluoromethyl vs. methyl) to explain potency variations .
- Validation : Cross-reference with experimental crystallographic data (e.g., Protein Data Bank entries) to resolve discrepancies .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Derivatization :
- Introduce polar groups (e.g., hydroxyl or amine) at the pyrazole’s 1-position via reductive amination .
- Use PEGylated prodrugs to enhance bioavailability while maintaining in vivo stability .
- Formulation : Nanoemulsions or cyclodextrin complexes increase solubility by 10–20× in PBS (pH 7.4) .
Q. How can synthetic byproducts or impurities be identified and mitigated?
- LC-MS Analysis : Detect trace impurities (e.g., unreacted ethyl ester intermediates) with m/z matching predicted side products .
- Process Optimization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
